molecular formula C9H7NO2 B2365172 (2Z)-2-hydroxyimino-3H-inden-1-one CAS No. 15028-10-1; 80070-34-4

(2Z)-2-hydroxyimino-3H-inden-1-one

Cat. No.: B2365172
CAS No.: 15028-10-1; 80070-34-4
M. Wt: 161.16
InChI Key: CWEXMSPEUDRDPH-NTMALXAHSA-N
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Description

(2Z)-2-hydroxyimino-3H-inden-1-one is a chemical compound that belongs to the class of oximes It is characterized by the presence of a hydroxyimino group (-C=NOH) attached to a dihydroindenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-hydroxyimino-3H-inden-1-one typically involves the reaction of 2,3-dihydro-1H-inden-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydroxyimino group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-hydroxyimino-3H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can react with the hydroxyimino group under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2Z)-2-hydroxyimino-3H-inden-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-hydroxyimino-3H-inden-1-one involves its interaction with molecular targets through the hydroxyimino group. This group can form hydrogen bonds and participate in redox reactions, influencing the activity of enzymes and other proteins. The compound’s effects are mediated through pathways involving oxidative stress and modulation of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyimino-3-phenyl-propionate: Another oxime compound with similar reactivity.

    2-Hydroxyimino-1,3-dicarbonyl compounds: Compounds with similar functional groups and reactivity.

Uniqueness

(2Z)-2-hydroxyimino-3H-inden-1-one is unique due to its dihydroindenone structure, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.

Properties

IUPAC Name

(2Z)-2-hydroxyimino-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9-7-4-2-1-3-6(7)5-8(9)10-12/h1-4,12H,5H2/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEXMSPEUDRDPH-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1C2=CC=CC=C2C(=O)/C1=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15028-10-1
Record name 2-Oximino-1-indanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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